BenchChemオンラインストアへようこそ!

Atractyloside

Mitochondrial Bioenergetics ADP/ATP Carrier Inhibition Respiration Assays

For reproducible bioenergetics research, choose Atractyloside (CAS 17754-44-8). Its unique, competitive inhibition of the adenine nucleotide translocator (ANT), with a Kd of 0.45 μM, enables precise kinetic studies that the irreversible inhibitor carboxyatractyloside cannot. This reversible probe is ideal for dissecting ANT function and mPTP regulation, and for creating targeted nephrotoxicity models. Ensure your assays are physiologically relevant; secure your supply of this essential, high-purity research tool.

Molecular Formula C30H46KO16S2
Molecular Weight 765.9 g/mol
CAS No. 17754-44-8
Cat. No. B1665827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractyloside
CAS17754-44-8
SynonymsAcid, Atractylic
Atractylate
Atractylic Acid
Atractyloside
Molecular FormulaC30H46KO16S2
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K]
InChIInChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1
InChIKeyDMODBUNAAVVOKD-FLPKXFLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atractyloside (CAS 17754-44-8) Diterpenoid Glycoside Mitochondrial ADP/ATP Carrier Inhibitor Research Compound


Atractyloside (ATR), CAS 17754-44-8, is a natural diterpenoid glycoside toxin found in plants of the Asteraceae family, such as Atractylis gummifera and Xanthium species [1]. It is primarily characterized as a specific, competitive inhibitor of the mitochondrial adenine nucleotide translocator (ANT), also known as the ADP/ATP carrier, a pivotal protein for cellular energy homeostasis [2]. By binding to the ANT on the cytoplasmic side of the inner mitochondrial membrane, atractyloside blocks the exchange of matrix ATP for cytosolic ADP, thereby halting oxidative phosphorylation [3]. Its mechanism distinguishes it from other mitochondrial inhibitors, such as oligomycin, which targets the F0F1-ATP synthase, and it serves as a critical tool in bioenergetics research, particularly for dissecting the roles of ANT and the mitochondrial permeability transition pore (mPTP) [4].

Atractyloside vs. Carboxyatractyloside: Why Potency and Binding Differences Prevent Direct Interchange


Despite a seemingly minor structural difference—carboxyatractyloside (CATR) possesses an additional carboxylate group [1]—the two compounds exhibit profoundly divergent binding kinetics and inhibitory potency on the adenine nucleotide translocator (ANT). Atractyloside is a competitive inhibitor of ADP binding, meaning its effects can be overcome by high ADP concentrations, whereas carboxyatractyloside is a tight-binding, essentially irreversible inhibitor whose effects are not reversed by ADP [2]. This fundamental difference means that substituting atractyloside for carboxyatractyloside in an experimental protocol will lead to markedly different, non-interchangeable results in assays measuring mitochondrial respiration, ADP/ATP exchange, or cell death pathways [3]. The quantitative disparities in potency, binding affinity, and reversibility, detailed in Section 3, underscore why these two compounds cannot be used as generic substitutes and why atractyloside offers unique utility as a reversible, competitive probe.

Atractyloside: Head-to-Head Quantitative Differentiation from Analogs and Alternative Inhibitors


Potency Comparison: Atractyloside Requires 60x Higher Concentration than Carboxyatractyloside to Inhibit ADP-Stimulated Respiration

In potato mitochondria, atractyloside is a significantly less potent inhibitor of ANT-mediated ADP-stimulated respiration compared to its carboxylated analog, carboxyatractyloside. Quantitative analysis reveals that to achieve the same degree of inhibition, approximately 60 times more atractyloside is required [1]. This large difference in potency is critical for experimental design, allowing for the use of atractyloside as a titratable, competitive inhibitor, whereas carboxyatractyloside acts as a near-stoichiometric, tight-binding inhibitor.

Mitochondrial Bioenergetics ADP/ATP Carrier Inhibition Respiration Assays

Binding Affinity: Atractyloside's Kd is 20- to 45-fold Weaker than Carboxyatractyloside and Bongkrekic Acid

The binding affinity of atractyloside to the ANT in potato mitochondria, as measured by its dissociation constant (Kd), is approximately 0.45 μM [1]. This is markedly lower than the high-affinity binding observed for both carboxyatractyloside and bongkrekic acid, which bind with Kd values in the range of 10–20 nM [1]. This quantitative difference in binding affinity explains atractyloside's lower potency and its competitive, reversible nature relative to these other ANT inhibitors.

Ligand Binding Mitochondrial Carrier Radioligand Assay

Functional Antagonism: Atractyloside Inhibition is Reversed by ADP, Unlike Carboxyatractyloside

A key functional difference lies in the reversibility of inhibition. Atractyloside acts as a competitive inhibitor of ADP binding to the ANT; its inhibitory effect on respiration can be fully reversed by adding excess ADP [1]. In contrast, the inhibition by carboxyatractyloside is not reversed by increasing adenine nucleotide concentrations, indicating a tight-binding, essentially irreversible mechanism [2]. This distinction is fundamental to their experimental application.

Enzyme Kinetics Competitive Inhibition Mitochondrial Transport

Mechanistic Distinction: Atractyloside Inhibits a Different Step than Oligomycin

Atractyloside and oligomycin, another classic mitochondrial inhibitor, target different components of the oxidative phosphorylation system. A classic study demonstrated that oligomycin inhibits the formation of phosphorylated compounds at the level of the respiratory chain, whereas atractyloside specifically inhibits the formation of external ATP from these phosphorylated compounds by blocking the ADP/ATP translocator [1]. Consequently, atractyloside inhibits substrate-level phosphorylation of ADP to ATP, while oligomycin does not [1]. This mechanistic specificity allows researchers to dissect the two major pathways of ATP synthesis.

Oxidative Phosphorylation ATP Synthesis Mitochondrial Energetics

Tissue Selectivity: Atractyloside Exhibits Proximal Tubule-Specific Toxicity in Kidney

Atractyloside demonstrates a specific, localized effect within the kidney. In vitro studies on isolated rat renal fragments show that atractyloside significantly inhibits oxygen uptake and mitochondrial respiration in proximal tubule cells but has no significant effect on glomeruli, even at concentrations up to 500 μM [1]. This tissue selectivity contrasts with the more generalized mitochondrial toxicity observed with other inhibitors and points to a targeted mechanism, possibly involving preferential uptake or accumulation.

Nephrotoxicity Mitochondrial Dysfunction Organ-Specific Effects

In Vivo Toxicity: Atractyloside is 10-fold Less Toxic than Carboxyatractyloside

The difference in potency and binding kinetics between atractyloside and carboxyatractyloside translates into a significant difference in their in vivo toxicity. While both are potent toxins, studies report that the in vivo toxicity of carboxyatractyloside is approximately ten times higher than that of atractyloside [1]. Data from one source indicates an intraperitoneal LD50 in rats of 143 mg/kg for atractyloside, compared to 2.9 mg/kg for carboxyatractyloside, a nearly 50-fold difference [2]. This stark contrast underscores the non-interchangeable nature of these compounds in whole-animal studies.

Toxicology In Vivo Pharmacology ADME

Primary Research Applications for Atractyloside Based on Differentiated Evidence


Kinetic Studies of ADP/ATP Carrier Function Requiring a Reversible, Competitive Inhibitor

For experiments aimed at determining the kinetic parameters (e.g., Km, Vmax) of the adenine nucleotide translocator (ANT), atractyloside is the superior choice. Its competitive and reversible inhibition, characterized by a Kd of 0.45 μM, allows for precise titration and washout [1]. In contrast, the tight-binding, essentially irreversible inhibition by carboxyatractyloside (Kd = 10-20 nM) precludes such kinetic analyses [1].

Dissecting the Locus of Action in Oxidative Phosphorylation Pathways

Atractyloside is a critical tool for pinpointing defects or studying the specific contributions of the ANT versus the F0F1-ATP synthase in oxidative phosphorylation. Its distinct mechanism, which inhibits the formation of external ATP from respiratory chain-derived phosphorylated compounds, contrasts sharply with oligomycin, which inhibits an earlier step in the chain [2]. Using both inhibitors in parallel allows for the deconvolution of complex bioenergetic phenotypes.

Modeling Proximal Tubule-Specific Nephrotoxicity In Vitro and In Vivo

The documented tissue selectivity of atractyloside—where it inhibits respiration in renal proximal tubule cells but not in glomeruli [3]—makes it a valuable agent for creating targeted models of acute kidney injury. This specificity, combined with its 10-fold lower in vivo toxicity compared to carboxyatractyloside [4], provides a more manageable and physiologically relevant tool for studying the molecular mechanisms of nephrotoxicity and potential therapeutic interventions.

Investigations of Mitochondrial Permeability Transition Pore (mPTP) Regulation

Beyond its role as an ANT inhibitor, atractyloside is known to trigger the opening of the mitochondrial permeability transition pore (mPTP), an effect that can be inhibited by cyclosporin A [5]. This dual action—simultaneously blocking nucleotide exchange while promoting mPTP opening—provides a unique experimental paradigm for studying the interplay between ANT conformation and mPTP regulation in apoptosis and cell death pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atractyloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.